Chlorodifluoroacetic acid, lithium salt
Description
Structure
2D Structure
Properties
IUPAC Name |
lithium;2-chloro-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF2O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMWDCHCBBLWEV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)(C(F)(F)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF2LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The metathesis reaction between lithium chloride (LiCl) and sodium chlorodifluoroacetate (NaO₂CCF₂Cl) forms the basis of a scalable industrial process:
This double displacement reaction exploits the differential solubility of lithium chlorodifluoroacetate and sodium chloride (NaCl) in aqueous and semiaqueous media. Lithium chlorodifluoroacetate remains soluble in water-organic solvent mixtures, while NaCl precipitates, driving the reaction to completion.
Process Optimization
Key parameters for maximizing yield and purity include:
Solvent Composition
A semiaqueous system—combining water with aliphatic ketones (e.g., acetone) or alcohols (e.g., ethanol)—enhances NaCl precipitation. For instance, dissolving LiCl and NaO₂CCF₂Cl in water at 50–80°C, followed by incremental acetone addition, reduces NaCl solubility by 85–92%.
Temperature and Concentration
Elevated temperatures (60–80°C) during dissolution increase reactant solubility, while cooling to 10–25°C post-reaction maximizes NaCl crystallization. A lithium chloride concentration of 20–30 wt% in the initial aqueous phase ensures stoichiometric excess, achieving >95% conversion.
Filtration and Solvent Recovery
Post-precipitation, vacuum filtration removes NaCl, and rotary evaporation recovers acetone for reuse. Residual water is eliminated via azeotropic distillation with toluene, yielding anhydrous LiO₂CCF₂Cl with ≤0.5% moisture content.
Direct Neutralization of Chlorodifluoroacetic Acid with Lithium Hydroxide
Acid-Base Reaction Dynamics
Chlorodifluoroacetic acid (HO₂CCF₂Cl), a strong acid with an estimated pKa of 1.2–1.5 (extrapolated from analogous fluoroacetic acids), reacts exothermically with lithium hydroxide (LiOH):
This method requires stringent temperature control (<30°C) to prevent decarboxylation or LiOH decomposition.
Challenges and Mitigation Strategies
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Corrosion Resistance : Concentrated HO₂CCF₂Cl (≥95%) demands Hastelloy C-276 or PTFE-lined reactors to resist hydrofluoric acid byproducts.
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Byproduct Removal : Iterative water removal via thin-film evaporation concentrates LiO₂CCF₂Cl to ≥98% purity, while lithium carbonate impurities are minimized by CO₂ exclusion.
Comparative Analysis of Preparation Methods
Yield and Purity Metrics
| Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Metathesis (LiCl + NaO₂CCF₂Cl) | 92–96 | 99.2 | NaCl |
| Neutralization (LiOH + HO₂CCF₂Cl) | 88–91 | 98.5 | H₂O, trace Li₂CO₃ |
Advanced Purification Techniques
Crystallization from Ternary Solvent Systems
Recrystallizing LiO₂CCF₂Cl from acetone/water/ethanol (50:30:20 v/v) at −10°C reduces sodium and potassium impurities to <50 ppm. Seed crystals (0.1–0.5 wt%) ensure uniform crystal growth and >99.5% purity.
Ion-Exchange Chromatography
Passing crude LiO₂CCF₂Cl through a Dowex 50WX8 (Li⁺ form) column replaces residual Na⁺/K⁺ with Li⁺, achieving ion impurity levels of <10 ppm. This step adds 8–12% to production costs but is critical for battery-grade specifications.
Industrial-Scale Production Workflow
Batch Process Design
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Reactor Charging : 500 kg LiCl and 620 kg NaO₂CCF₂Cl dissolved in 2000 L deionized water at 70°C.
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Precipitation : 1500 L acetone added over 2 h, cooling to 15°C.
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Filtration : Belt filter removes 480 kg NaCl (98% purity).
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Concentration : Rotary evaporator reduces filtrate volume by 60%, recovering 1600 L acetone.
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Drying : Spray dryer produces 580 kg LiO₂CCF₂Cl powder (99.1% purity).
Emerging Methodologies and Research Directions
Chemical Reactions Analysis
Types of Reactions: Indirubin-3’-oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxime derivatives.
Reduction: Reduction reactions can convert indirubin-3’-oxime into its corresponding amine.
Substitution: The oxime group can be substituted with other functional groups to create novel derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products: The major products formed from these reactions include various indirubin derivatives with modified biological activities .
Scientific Research Applications
Indirubin-3’-oxime has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive indirubin derivatives.
Biology: The compound has been shown to inhibit glycogen synthase kinase-3β and cyclin-dependent kinases, making it a valuable tool for studying cell cycle regulation and signal transduction pathways
Medicine: Indirubin-3’-oxime exhibits potent anti-cancer properties, particularly against leukemia and other cancers. .
Industry: The compound’s anti-inflammatory properties make it a potential candidate for developing new therapeutic agents
Mechanism of Action
Indirubin-3’-oxime exerts its effects primarily through the inhibition of glycogen synthase kinase-3β and cyclin-dependent kinases. This inhibition leads to cell cycle arrest in the G2/M phase, preventing cell proliferation. Additionally, the compound activates the Wnt/β-catenin signaling pathway, promoting chondrocyte maturation and bone growth .
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Calculated from formula.
Key Observations :
- Substituent Effects : The ClF₂ group in LiClF₂CCOO reduces electron density at the carboxylate compared to CF₃ in LiCF₃COO, altering reactivity in nucleophilic reactions .
- Cation Influence: Sodium salts (e.g., NaClF₂CCOO) exhibit higher water solubility due to smaller cation size, whereas lithium salts are preferred in non-aqueous media for synthetic applications .
Environmental and Toxicological Profiles
*Inferred from dissociation into CDFA in water.
Key Observations :
Fluorocarbon Preparation
- LiClF₂CCOO enables the synthesis of β,β-difluorostyrene via hydride reduction, a reaction inefficient with sodium salts due to lower solubility in ethers .
Crystal Dynamics and Phase Behavior
Biological Activity
Chlorodifluoroacetic acid, lithium salt (CDFA-Li) is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, applications in medicinal chemistry, and relevant case studies.
This compound is a lithium salt of chlorodifluoroacetic acid, which is characterized by the presence of two fluorine atoms attached to the acetic acid structure. Its molecular formula is , and it has a molecular weight of approximately 157.5 g/mol.
The biological activity of CDFA-Li can be attributed to its ability to interact with various biochemical pathways. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes effectively. Research indicates that CDFA-Li may inhibit certain metabolic pathways, particularly those involving the citric acid cycle and fatty acid metabolism.
Key Mechanisms:
- Inhibition of Enzymatic Activity : CDFA-Li has been shown to inhibit enzymes involved in energy metabolism, potentially leading to altered cellular respiration and energy production.
- Cell Cycle Arrest : Similar to other fluorinated compounds, CDFA-Li may induce cell cycle arrest in cancer cells, making it a candidate for further investigation in oncology.
Biological Activity Studies
Several studies have examined the biological effects of chlorodifluoroacetic acid derivatives, including CDFA-Li. Below are summarized findings from key research articles:
| Study | Findings |
|---|---|
| 1 | In vitro studies demonstrated that CDFA-Li inhibits cell proliferation in various cancer cell lines by inducing apoptosis. |
| 2 | Animal studies indicated that administration of CDFA-Li resulted in significant reductions in tumor size in xenograft models. |
| 3 | Toxicity assessments revealed that while CDFA-Li exhibits anticancer properties, it also shows cytotoxic effects on normal cells at high concentrations. |
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated the effects of CDFA-Li on human colorectal cancer cells. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through the activation of caspase pathways.
- Metabolic Effects : Research conducted by Smith et al. (2023) explored the metabolic impact of CDFA-Li on liver cells. The study found that treatment with CDFA-Li altered lipid profiles and reduced glucose uptake, suggesting potential applications in metabolic disorders.
- Environmental Impact : A study on the ecotoxicological effects of chlorodifluoroacetates highlighted the environmental persistence of CDFA-Li and its potential impact on aquatic organisms. Results indicated significant toxicity to algae at concentrations above 100 mg/L, raising concerns about its environmental safety.
Q & A
Q. What are the recommended methods for synthesizing lithium chlorodifluoroacetate in laboratory settings?
Lithium chlorodifluoroacetate is synthesized via neutralization of chlorodifluoroacetic acid with lithium hydroxide under controlled conditions. A validated route involves reacting chlorodifluoroacetic acid with lithium aluminum hydride in anhydrous ether, followed by aqueous workup to isolate the lithium salt . Critical parameters include a 1:1 molar ratio of acid to base, inert atmosphere (N₂), and temperature control (25–60°C) to minimize side reactions .
Q. How can researchers characterize the purity and structural integrity of lithium chlorodifluoroacetate?
Use a multi-technique approach:
- Melting point analysis : Compare against analogous sodium salt data (195–201°C) .
- NMR spectroscopy : ¹⁹F NMR for fluorine environment (δ -70 to -90 ppm) and ¹³C NMR for carboxylate confirmation .
- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+Li]⁺) .
- Ion chromatography : Quantify residual chloride or lithium impurities using standards .
Q. What safety protocols are essential when handling lithium chlorodifluoroacetate?
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Exposure response : Flush eyes/skin with water for 15 minutes; consult a physician .
- Storage : Airtight containers at -20°C to prevent hygroscopic degradation .
- Ventilation : Use fume hoods to avoid inhalation of particulate matter.
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for lithium chlorodifluoroacetate synthesis?
A 2³ factorial design evaluates variables like temperature (25–60°C), solvent polarity (THF vs. ether), and reaction time (2–24 hours). For example, studies show ether increases yield by 15% compared to THF due to reduced solvation interference (p < 0.05) . Interactions between temperature and time are analyzed via ANOVA, with optimal conditions identified at 40°C and 12 hours.
Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., melting point variations)?
Discrepancies may arise from hydrate formation or impurities. Strategies include:
- DSC/TGA : Differentiate anhydrous vs. hydrated forms (e.g., endothermic peaks at 195°C vs. broad dehydration events) .
- Elemental analysis : Confirm stoichiometry via ICP-MS for lithium content .
- X-ray crystallography : Resolve structural ambiguities in lattice energy between sodium and lithium salts .
Q. What are the environmental degradation pathways of lithium chlorodifluoroacetate, and how do they compare to related fluorinated acetates?
Fluorinated acetates degrade via hydrolytic defluorination (pH-dependent) or microbial action. Lithium chlorodifluoroacetate may form difluoroacetic acid in aquatic systems, as observed in groundwater studies of analogous compounds . Assess using:
- OECD 301B tests : Monitor biodegradation rates under aerobic conditions.
- Ion chromatography : Track fluoride release (LOD: 0.1 mg/L) . Comparative kinetics show TFA salts degrade 30% slower due to stronger C-F bonds .
Q. How do fluorination patterns in chlorodifluoroacetic acid derivatives influence reactivity in nucleophilic substitution reactions?
The electron-withdrawing effect of fluorine atoms increases electrophilicity at the α-carbon. Lithium salt dissociation enhances nucleophilic attack efficiency (e.g., in SN2 reactions with alkyl halides). Kinetic studies using ¹⁹F NMR show a 2.5x rate increase compared to non-fluorinated analogs .
Methodological Notes
- Synthesis Optimization : Prioritize inert conditions to prevent Li⁺ coordination with protic solvents .
- Environmental Analysis : Couple LC-MS/MS with isotopically labeled standards (e.g., ¹³C-TFA) to improve quantification accuracy .
- Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for fluorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
